REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6]([CH2:7][CH2:8][C:9]2([CH3:13])[CH3:12])=[CH:5][CH:4]=1.C(O)(=[O:16])C>C(O)(=O)C.O.[O-2].[O-2].[O-2].[Cr+6]>[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6](=[CH:5][CH:4]=1)[C:7](=[O:16])[CH2:8][C:9]2([CH3:13])[CH3:12] |f:2.3,4.5.6.7|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C2CCC(C2=C1)(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O.O
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[O-2].[Cr+6]
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
The reaction mixture is diluted
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×20 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases are washed with saturated aqueous NaHCO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Evaporation of solvent
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C(CC(C2=CC1)=O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |